molecular formula C10H11ClO3 B8645357 2-(4-Chlorophenyl)ethoxyacetic acid

2-(4-Chlorophenyl)ethoxyacetic acid

Cat. No.: B8645357
M. Wt: 214.64 g/mol
InChI Key: IJWXATWIRIYQBV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)ethoxyacetic acid is a useful research compound. Its molecular formula is C10H11ClO3 and its molecular weight is 214.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)ethoxy]acetic acid

InChI

InChI=1S/C10H11ClO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13)

InChI Key

IJWXATWIRIYQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCOCC(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4Chlorophenyl)ethanol (10 g) was stirred in 50% aqueous sodium hydroxide (70 ml), tetrabutylammoniumbromide (1.4 g) was added and the mixture stirred for 1 hour. t-Butylbromoacetate (28.6 ml) in toluene (140 ml) was added and stirring continued for 18 hours. Water (50 ml) was added and after 2 hours the mixture was cooled in ice and acidified to pH 1 with concentrated hydrochloric acid. The organic layer was separated and the aqueous extracted with ethyl acetate. The combined organic extracts were washed with brine and dried (MgSO4). The solvent was removed in vacuo to give a pale yellow oil This was dissolved in dichoromethane (100 ml) and trifluoroacetic acid (100 ml) added, the mixture was heated at reflux for 1 hour. The volatiles were removed in vacuo and the residue taken up in sodium hydroxide and washed with ethyl acetate. The aqueous layer was then acidified with concentrated hydrochloric acid and extracted with ethyl acetate, this ethyl acetate was washed with water, dried (MgSO4) and the volatiles removed in vacuo to provide the subtitle compound as a buff solid (16.4 g) which was used without further purification.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
28.6 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
1.4 g
Type
catalyst
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

3.15 g of 4-chlorophenethyl alcohol were reacted with 2.2 g of chloroacetic acid in a manner analogous to that described in Example 1(a) to give 4.55 g (91%) of 2-(4-chlorophenyl)ethoxyacetic acid of melting point 75°-77° C. (from ethyl acetate/hexane).
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Two

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